

Technical Guide: Physicochemical Properties of EINECS 269-968-1

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Compound of Interest

Compound Name: *Einecs 269-968-1*

Cat. No.: *B15188172*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical substance identified by EINECS number 269-968-1. This compound, chemically known as 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tartric acid, is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. A thorough understanding of its properties is crucial for process optimization, quality control, and formulation development in the pharmaceutical industry.

Chemical Identification

The substance with EINECS number 269-968-1 is the L-tartric acid salt of 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol.

Identifier	Value
EINECS Number	269-968-1
CAS Number	376608-65-0
Chemical Name	2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tartaric acid
Synonyms	Ticagrelor Intermediate 2

Physicochemical Properties

A summary of the available physicochemical data for 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tartaric acid is presented in the table below. It is important to note that as a pharmaceutical intermediate, extensive public data on all physicochemical parameters is limited.

Property	Value	Source
Molecular Formula	C14H25NO10	[1] [2]
Molecular Weight	367.35 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	Data not available	[1]
Boiling Point	Data not available	
Density	Data not available	
Solubility	Slightly soluble in DMSO and Methanol	
pKa	Data not available	
LogP	Data not available	

Experimental Protocols

Synthesis of 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tartaric acid

The following is a representative experimental protocol for the synthesis of the title compound, adapted from patent literature describing the synthesis of Ticagrelor intermediates.

Materials:

- (3aR,4S,6R,6aS)-6-Azidotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol
- 2-Bromoethanol
- Sodium hydride (NaH)
- Toluene
- Palladium on carbon (10% Pd/C)
- 1,4-Dihydropyridine (Hantzsch ester)
- Ethanol
- L-Tartaric acid
- Dichloromethane

Procedure:

Step 1: Etherification

- To a solution of (3aR,4S,6R,6aS)-6-azidotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol in dry toluene, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
- The mixture is stirred for a specified period, and then 2-bromoethanol is added dropwise.

- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(((3aR,4S,6R,6aS)-6-azidotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxy)ethanol.

Step 2: Reduction of the Azide

- The azido intermediate is dissolved in ethanol.
- 10% Palladium on carbon and 1,4-dihydropyridine are added to the solution.
- The mixture is heated to reflux and stirred for several hours until the reduction of the azide to the amine is complete (monitored by TLC).
- The reaction mixture is then cooled to room temperature and filtered to remove the catalyst. The filtrate, containing 2-(((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxy)ethanol, is concentrated under reduced pressure.

Step 3: Salt Formation

- The crude amine obtained from the previous step is dissolved in a suitable solvent such as dichloromethane.
- A solution of L-tartaric acid in a minimal amount of a suitable solvent is added dropwise to the amine solution with stirring.
- The resulting mixture is stirred at room temperature to allow for the precipitation of the L-tartaric acid salt.
- The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford 2-(((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxy)ethanol L-tartaric acid as a white to off-white solid.

Visualizations

Synthesis Workflow of EINECS 269-968-1

The following diagram illustrates the key steps in the synthesis of 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tartric acid.



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Caption: Synthesis workflow for **EINECS 269-968-1**.

Signaling Pathways and Biological Activity

As a synthetic intermediate, 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tartric acid is not expected to have significant biological activity or be directly involved in signaling pathways. Its relevance lies in its role as a precursor to the pharmacologically active molecule, Ticagrelor. Ticagrelor is a P2Y12 platelet inhibitor used to prevent thrombotic events.

Conclusion

This technical guide provides essential physicochemical information for **EINECS 269-968-1**, a critical intermediate in the synthesis of Ticagrelor. While some data points remain to be fully characterized in publicly available literature, the provided information on its identity, properties, and synthesis serves as a valuable resource for professionals in pharmaceutical research and development. Further in-house analytical work is recommended to establish a more comprehensive physicochemical profile for specific applications.

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